5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde
Overview
Description
5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways and their downstream effects.
Pharmacokinetics
The compound is known to be stored in an inert atmosphere at 2-8°c , suggesting that it may have specific storage requirements for optimal stability and bioavailability.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular level.
Action Environment
The compound is known to be stored in an inert atmosphere at 2-8°c , suggesting that specific environmental conditions may be necessary for its optimal stability and efficacy.
Biochemical Analysis
Biochemical Properties
5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The compound’s interactions with enzymes and proteins can lead to significant changes in biochemical pathways, contributing to its diverse biological activities.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication in infected cells . Additionally, these compounds can induce apoptosis in cancer cells, thereby inhibiting tumor growth . The impact of this compound on cellular processes highlights its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to bind to specific receptors and enzymes can lead to the modulation of biochemical pathways, resulting in its observed biological effects . For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses . Understanding the molecular mechanism of this compound is essential for developing targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, making them suitable for long-term therapeutic applications . The degradation of this compound can lead to the formation of inactive or toxic byproducts, which may affect its overall efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity . Understanding the dosage effects of this compound is crucial for determining its therapeutic window and ensuring its safe use in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism can affect its biological activity and overall efficacy . For example, indole derivatives are known to undergo oxidation and conjugation reactions, leading to the formation of metabolites with different biological properties . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, impacting its biological activity . For instance, indole derivatives have been shown to interact with specific transporters that facilitate their uptake into cells, enhancing their therapeutic effects . Understanding the transport and distribution of this compound is crucial for developing effective delivery strategies.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been reported to localize in the nucleus, where they can modulate gene expression and influence cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . Another method includes the condensation of indole-3-carbaldehyde with appropriate reagents to introduce the hydroxy and methyl groups .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. For instance, one method starts with the synthesis of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, followed by further modifications to introduce the desired functional groups .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in carbon tetrachloride is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Methanesulfonic acid under reflux conditions is used for electrophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the hydroxy and methyl groups, resulting in different chemical and biological properties.
5-Hydroxy-2-methyl-1H-indole: Similar structure but lacks one methyl group, affecting its reactivity and applications.
Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate: An ester derivative with different solubility and reactivity properties.
Uniqueness: 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of hydroxy, methyl, and aldehyde groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-hydroxy-1,2-dimethylindole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-10(6-13)9-5-8(14)3-4-11(9)12(7)2/h3-6,14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWVRHZUESWTCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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